3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide
Brand Name: Vulcanchem
CAS No.: 289630-31-5
VCID: VC6429144
InChI: InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267

3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide

CAS No.: 289630-31-5

Cat. No.: VC6429144

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide - 289630-31-5

Specification

CAS No. 289630-31-5
Molecular Formula C13H14N2O2
Molecular Weight 230.267
IUPAC Name 3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16)
Standard InChI Key LTTXLODSULZMKH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . The structure comprises a 3,5-dimethylisoxazole ring substituted at the 4-position with a carboxamide group, which is further linked to a 4-methylphenyl moiety.

Structural Features

  • Isoxazole Core: A five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Methyl groups occupy positions 3 and 5.

  • Carboxamide Bridge: Connects the isoxazole ring to the 4-methylphenyl group, enhancing stability and influencing biological interactions.

  • Aromatic Substituent: The 4-methylphenyl group contributes to lipophilicity, potentially affecting membrane permeability and target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight244.29 g/mol
Molecular FormulaC₁₄H₁₆N₂O₂
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C
Topological Polar Surface Area64.6 Ų

Synthesis and Manufacturing Processes

General Synthesis Pathways

While no direct synthesis protocols for 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide are published, analogous compounds are synthesized via cyclization and condensation reactions. A patented method for 3-aryl-5-alkylisoxazole-4-carboxylic acid derivatives involves:

  • Aldoxime Formation: Reaction of substituted aldehydes (e.g., 4-methylbenzaldehyde) with hydroxylamine to form aldoximes .

  • Cyclization: Treatment with alkyl acetoacetates under basic conditions to yield isoxazole esters .

  • Hydrolysis and Amidation: Acid-catalyzed hydrolysis of esters to carboxylic acids, followed by coupling with amines using dehydrating agents like dicyclohexylcarbodiimide .

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsYield
Aldoxime FormationNH₂OH·HCl, NaOH, ethanol, reflux75–85%
CyclizationK₂CO₃, DMF, 80°C60–70%
AmidationDCC, DMAP, CH₂Cl₂, rt50–65%

Stereochemical Considerations

The aldoxime intermediate may exist as E/Z isomers, but cyclization typically proceeds with low stereoselectivity, yielding racemic mixtures . Purification via column chromatography or recrystallization is required to isolate the desired product.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.2 (moderately lipophilic), favoring blood-brain barrier penetration.

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents for oral delivery .

Metabolic Stability

Microsomal studies on analogs suggest hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, with potential formation of hydroxylated metabolites .

Applications and Industrial Relevance

Pharmaceutical Development

  • Immunosuppressants: Potential use in autoimmune diseases, leveraging structural similarities to leflunomide .

  • Anthelmintics: Broad-spectrum activity against gastrointestinal nematodes in veterinary medicine .

Agricultural Chemistry

Isoxazole derivatives are explored as fungicides and herbicides. The methylphenyl group may enhance soil persistence, though environmental impact studies are lacking .

Future Research Directions

  • Target Identification: High-throughput screening to map interactions with immune or parasitic targets.

  • Prodrug Design: Improving bioavailability through ester or phosphate prodrugs.

  • Ecotoxicology: Assessing effects on non-target species in agricultural settings.

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